2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine
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Overview
Description
2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine: is a heterocyclic compound with the following chemical structure:
C8H6BrN3S
This compound belongs to the thiazolo[4,5-d]pyrimidine family. Thiazole derivatives, like this compound, have diverse pharmacological activities, making them interesting targets for research and drug development .
Preparation Methods
Synthesis:: The synthesis of 2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine involves several steps
Starting Material: Begin with 4-amino-5-bromo-2-chloro-6-methylpyrimidine.
Carbon Disulfide Reaction: React the starting material with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione.
Alkylation: Alkylate the sulfur atom of the thiazolopyrimidine intermediate using various alkyl halides and triethylamine (Et3N) in acetonitrile.
Chlorine Substitution: Investigate the substitution of the chlorine atom in the alkylthio derivatives with morpholine.
Industrial Production:: Industrial-scale production methods for this compound may involve modifications of the synthetic route described above.
Chemical Reactions Analysis
2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions would be derivatives of the thiazolopyrimidine core.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: Its structural features make it a potential candidate for drug development.
Antimicrobial and Antiviral Activities: Thiazolopyrimidines have shown promise as antimicrobial and antiviral agents.
Enzyme Inhibition: Some derivatives inhibit enzymes like acetyl-CoA carboxylase and VEGF receptors.
Anti-Inflammatory and Analgesic Properties: Certain thiazolopyrimidines exhibit anti-inflammatory and analgesic effects.
Mechanism of Action
The exact mechanism by which 2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While there are few reports on this specific compound, it can be compared with other thiazolopyrimidines. Its uniqueness lies in its cyclopropyl substituent and bromine atom.
For further exploration, you may refer to the scientific literature
Properties
Molecular Formula |
C8H6BrN3S |
---|---|
Molecular Weight |
256.12 g/mol |
IUPAC Name |
2-bromo-5-cyclopropyl-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C8H6BrN3S/c9-8-12-7-5(13-8)3-10-6(11-7)4-1-2-4/h3-4H,1-2H2 |
InChI Key |
AFBMSKRXNDYLES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C3C(=N2)N=C(S3)Br |
Origin of Product |
United States |
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